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molecular formula C11H15F3O5S B3394981 Ethyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate CAS No. 1166829-72-6

Ethyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate

Cat. No. B3394981
M. Wt: 316.3 g/mol
InChI Key: SISNOPMWHKFMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994179B2

Procedure details

Trifluoromethanesulfonic anhydride (11.9 mL, 70.86 mmol) was added portionwise to a solution of 2,6-di-tert-butyl-4-methylpyridine (18.19 g, 88.58 mmol) in DCM (250 mL). A solution of ethyl 2-(4-oxocyclohexyl)acetate (10.88 g, 59.05 mmol, CAS 58012-34-3) in DCM (100 mL) was then added dropwise and the reaction mixture was allowed to stir open to air and at room temperature overnight. The reaction mixture was washed with water, saturated Na2CO3, saturated brine, dried over MgSO4 and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 10% EtOAc in isohexane. Pure fractions were evaporated to dryness to afford the title compound (16.05 g, 86%) as a yellow oil.
Quantity
11.9 mL
Type
reactant
Reaction Step One
Quantity
18.19 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10.88 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[S:3]([O:6]S(C(F)(F)F)(=O)=O)(=[O:5])=[O:4].C(C1C=C(C)C=C(C(C)(C)C)N=1)(C)(C)C.O=[C:32]1[CH2:37][CH2:36][CH:35]([CH2:38][C:39]([O:41][CH2:42][CH3:43])=[O:40])[CH2:34][CH2:33]1>C(Cl)Cl>[F:1][C:2]([F:15])([F:14])[S:3]([O:6][C:32]1[CH2:37][CH2:36][CH:35]([CH2:38][C:39]([O:41][CH2:42][CH3:43])=[O:40])[CH2:34][CH:33]=1)(=[O:5])=[O:4]

Inputs

Step One
Name
Quantity
11.9 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
18.19 g
Type
reactant
Smiles
C(C)(C)(C)C1=NC(=CC(=C1)C)C(C)(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10.88 g
Type
reactant
Smiles
O=C1CCC(CC1)CC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir open to air and at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with water, saturated Na2CO3, saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica chromatography, elution gradient 0 to 10% EtOAc in isohexane
CUSTOM
Type
CUSTOM
Details
Pure fractions were evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(S(=O)(=O)OC1=CCC(CC1)CC(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 16.05 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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